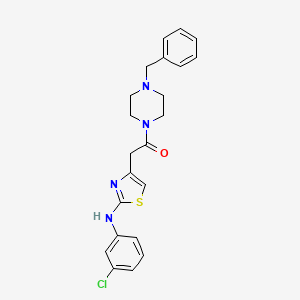

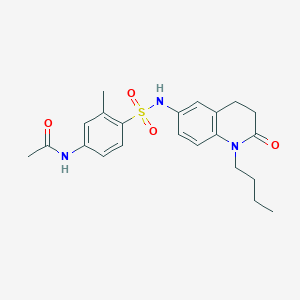

(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the use of molecular hybridization methods and condensation reactions. For instance, a coumarin-based chalcone derivative was synthesized using a Claisen–Schmidt reaction, which is a common method for creating carbon-carbon double bonds in the synthesis of chalcones and related compounds . Another related compound, a methylene-morpholino-group N-substituted acrylamide, was synthesized and polymerized, indicating the potential for the target compound to undergo polymerization as well .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques such as FTIR, HRESI-MS, 1H- and 13C-NMR . These methods are crucial for confirming the structure of synthesized compounds. The crystal structure of another related compound was determined to belong to the monoclinic system, which could suggest similar crystalline properties for the compound .

Chemical Reactions Analysis

The chemical reactions involving related compounds include polymerization reactions. For example, the polymerization of methylene-morpholino-group N-substituted acrylamides was studied, and it was found that these monomers could be polymerized using specific initiators, providing insight into the reactivity of the acrylamide group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound (E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide are not detailed in the provided papers, the studies on related compounds suggest that they may possess distinct physical properties, such as low overall activation energies for polymerization , and potentially distinct biological activities, such as inhibition of cancer cell proliferation .

科学的研究の応用

Tyrosine Kinase Inhibitors and Cancer Research

Compounds related to “(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide” have been extensively studied for their role as tyrosine kinase inhibitors. For instance, 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides have been identified as potent pan-erbB tyrosine kinase inactivators, with derivatives showing promise in clinical trials for cancer treatment (Smaill et al., 2001). These compounds effectively inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

Biochemical and Safety Aspects of Acrylamide

Acrylamide, a structural component of the compound , has been extensively reviewed for its chemistry, biochemistry, and safety (Friedman, 2003). This research is crucial for understanding the potential human health implications of exposure to acrylamide and related compounds, especially given its presence in various industrial applications and food products.

Neurotoxicity and Neuroprotective Effects

Studies have explored the neurotoxic effects of acrylamide and the potential neuroprotective effects of compounds such as epigallocatechin-3-gallate (EGCG) against acrylamide-induced damage (He et al., 2017). Understanding these effects is vital for developing strategies to mitigate the neurotoxic impact of acrylamide exposure.

Polymer Science and Corrosion Inhibition

Acrylamide derivatives have been synthesized and characterized for their potential use as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications (Abu-Rayyan et al., 2022). This research highlights the importance of structural analysis and modification in enhancing the functional properties of acrylamide derivatives for specific industrial uses.

Oxidative Stress and Apoptosis

The exploration of oxidative stress and apoptosis induced by acrylamide in various biological systems, along with the protective effects of dietary components such as fish oil and lycopene, provides insights into mechanisms of toxicity and potential interventions (Lakshmi et al., 2012). Such studies are essential for understanding the health implications of acrylamide and developing dietary strategies to reduce its impact.

特性

IUPAC Name |

(E)-N-(4-morpholin-4-ylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-2-15-27-21-10-3-18(4-11-21)5-12-22(25)23-19-6-8-20(9-7-19)24-13-16-26-17-14-24/h3-12H,2,13-17H2,1H3,(H,23,25)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDYFHLCNOCBGA-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-methoxypyrrolidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2551473.png)

![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)